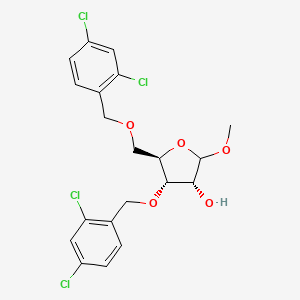Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
CAS No.: 636581-81-2
Cat. No.: VC2850770
Molecular Formula: C20H20Cl4O5
Molecular Weight: 482.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 636581-81-2 |
|---|---|
| Molecular Formula | C20H20Cl4O5 |
| Molecular Weight | 482.2 g/mol |
| IUPAC Name | (3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol |
| Standard InChI | InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20?/m1/s1 |
| Standard InChI Key | BISWEUXISBNCCJ-SDWZKWEYSA-N |
| Isomeric SMILES | COC1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O |
| SMILES | COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O |
| Canonical SMILES | COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O |
Introduction
Chemical Structure and Properties
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside is characterized by its ribofuranose sugar core with 2,4-dichlorobenzyl protecting groups at the 3 and 5 positions, while featuring a methoxy group at position 1 and a free hydroxyl group at position 2. This structural arrangement creates a versatile platform for further synthetic transformations, particularly at the 2-position.
The compound has well-defined chemical and physical properties that make it suitable for precise synthetic applications:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀Cl₄O₅ |
| Molecular Weight | 482.2 g/mol |
| CAS Number | 636581-81-2 |
| IUPAC Name | (3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol |
| InChI Key | BISWEUXISBNCCJ-SDWZKWEYSA-N |
| Structural Class | Protected ribofuranoside |
This compound belongs to a broader class of methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides that have been extensively utilized as synthons in constructing 2'-C-branched ribonucleosides . The presence of the dichlorobenzyl protecting groups provides selective protection of specific hydroxyl groups while maintaining reactivity at the 2-position.
Synthesis Methodology
The synthesis of methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside follows established carbohydrate chemistry protection strategies. The primary synthetic route begins with methyl D-ribofuranoside as the starting material, followed by selective protection of the 3 and 5 hydroxyl groups using 2,4-dichlorobenzyl moieties.
Recent synthetic approaches have achieved impressive efficiency, with reported yields of 72-82% for the preparation of methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides, including those with 2,4-dichlorobenzyl protecting groups . This high-yield synthesis represents a significant improvement over earlier methods and enhances the accessibility of this important intermediate.
The general synthetic pathway involves:
-
Initial formation of methyl D-ribofuranoside through methylation of D-ribose
-
Selective protection of the 3,5-hydroxyl groups using 2,4-dichlorobenzyl chloride under basic conditions
-
Purification and isolation of the target compound
This protection strategy is crucial as it leaves the 2-hydroxyl group available for subsequent modifications, which is essential for the compound's utility in nucleoside synthesis.
Analytical Characterization
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside has been thoroughly characterized using modern analytical techniques to confirm its structure and purity. The primary analytical methods include:
Other Analytical Methods
Additional characterization methods likely include:
-
Mass spectrometry for molecular weight confirmation
-
Infrared spectroscopy for functional group identification
-
X-ray crystallography for absolute configuration determination (when applicable)
Applications in Nucleoside Synthesis
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside serves as a critical intermediate in the synthesis of modified nucleosides, particularly those with 2'-C-substitutions. These modifications are significant in medicinal chemistry as they can enhance nucleoside stability, alter binding properties, or improve pharmacokinetic profiles.
Synthesis of 2'-Modified Nucleosides
The compound's primary application lies in its ability to serve as a precursor for 2'-modified nucleosides. The free 2-hydroxyl group provides a reactive site for introducing various functional groups. This strategic modification has proven valuable in developing nucleoside analogues with potential therapeutic applications.
Development of Antiviral Agents
Modified nucleosides derived from this intermediate have shown promise as antiviral agents. The 2'-modifications can interfere with viral replication machinery, offering potential therapeutic approaches against various viral infections.
Oxidation Reactions
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside undergoes various oxidation reactions, particularly using reagents such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and mCPBA (meta-chloroperoxybenzoic acid). These transformations generate a range of oxidation products that further expand the synthetic utility of this compound.
Structure-Activity Relationships
The structural features of methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside significantly influence its reactivity and applications in synthetic chemistry. The 2,4-dichlorobenzyl protecting groups offer several advantages:
-
Enhanced stability compared to other protecting groups
-
Selective deprotection capabilities
-
Steric influence that can direct subsequent reactions
These properties make the compound particularly valuable in the controlled synthesis of complex nucleoside derivatives with specific stereochemical requirements.
Related Derivatives and Comparative Analysis
Several structural analogues of methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside have been synthesized and studied. These derivatives provide insights into structure-activity relationships and expand the synthetic toolbox for nucleoside chemistry.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside | C₂₀H₂₀Cl₄O₅ | 482.2 | 636581-81-2 | Hydroxyl group at 2-position |
| Methyl 3,5-di-O-(2,4-dichlorobenzyl)-2-C-methyl-α-D-ribofuranoside | C₂₁H₂₂Cl₄O₅ | 496.21 | 443642-31-7 | Methyl group at 2-C position |
| Methyl 3,5-di-O-(2,4-dichlorobenzyl)-2-keto-a-D-ribofuranoside | C₂₀H₁₈Cl₄O₅ | 480.18 | 443642-30-6 | Keto group at 2-position |
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-2-C-methyl-α-D-ribofuranoside
This derivative introduces a methyl group at the 2-C position, creating a quaternary carbon center that alters the conformational properties of the ribose ring . This structural modification is particularly relevant for the development of 2'-C-methyl nucleosides, which have shown promise as antiviral agents.
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-2-keto-a-D-ribofuranoside
The 2-keto derivative represents another important variant, featuring a carbonyl group at the 2-position . This modification significantly alters the reactivity profile of the molecule and enables a different set of synthetic transformations, including nucleophilic additions to the carbonyl group.
Research Applications and Developments
Research involving methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside has focused primarily on its utility as a synthetic intermediate. The compound has been employed in the development of modified nucleosides with potential therapeutic applications.
Oligonucleotide Synthesis
Studies exploring related compounds have investigated their incorporation into oligonucleotides to study hybridization properties. For instance, related 2'-modified ribonucleosides have been incorporated into RNA chains to examine their effects on duplex stability and binding properties . These studies provide valuable insights into the potential applications of compounds derived from methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume